DO3AM-acetic acid
Overview
Description
DO3AM-acetic acid, also known as 2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a chemical compound with the formula C16H31N7O5 . It is a white powder and is used in various applications .
Molecular Structure Analysis
The molecular weight of DO3AM-acetic acid is 401.46 g/mol . Its molecular formula is C16H31N7O5 .Physical And Chemical Properties Analysis
DO3AM-acetic acid is a white powder . Its molecular weight is 401.46 g/mol, and its molecular formula is C16H31N7O5 .Scientific Research Applications
Medical Imaging : DO3AM-acetic acid derivatives have been explored for medical applications. For instance, a Gd3+ complex based on tris acetic acid-1,4,7,10-tetraazacyclododecane (DO3A) functionalized with aza-15-crown-5 demonstrated an optimal water-exchanging rate, low acute cytotoxicity, and significant enhancements in magnetic resonance signal intensity, indicating its potential as an effective contrast agent (Li et al., 2006). Another study synthesized a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex, a potential brain-specific MR contrast agent, by conjugating the chloroacetylated product of 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen (Saini et al., 2013).
Chemical Synthesis and Catalysis : Acetic acid, a product derived from DO3AM-acetic acid reactions, has been studied in various chemical processes. Research on CO2 reduction to acetic acid on the greigite Fe3S4{111} surface showed that acetic acid production could serve as an alternative chemical feedstock, providing a sustainable catalyst for converting CO2 into organic acid molecules of commercial interest (Santos-Carballal et al., 2020). Another study reported the oxidative condensation of methane to acetic acid in one step, highlighting an innovative approach to acetic acid production (Periana et al., 2003).
Environmental Science : DO3AM-acetic acid derivatives are relevant in environmental studies. For instance, the advanced oxidation of aromatic organic compounds by acetylperoxyl radical using cobalt/peracetic acid was investigated, illustrating a potential approach for pollutant degradation in environmental cleanup processes (Kim et al., 2020).
Future Directions
DO3AM-acetic acid and related compounds have potential applications in various fields. For instance, a study suggests that a compound similar to DO3AM-acetic acid could be a promising candidate for targeted alpha therapy of neuroendocrine tumors . Another study discusses the potential of lactic acid production from lignocellulosic biomass .
properties
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPHZEYJGWLQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DO3AM-acetic acid | |
CAS RN |
913528-04-8 | |
Record name | Dotam-mono acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTAM-MONO ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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